1-Acetyl-3-bromo-5-fluoroindole chemical properties
1-Acetyl-3-bromo-5-fluoroindole chemical properties
An In-Depth Technical Guide to 1-Acetyl-3-bromo-5-fluoroindole: Properties, Synthesis, and Applications in Drug Discovery
Introduction
1-Acetyl-3-bromo-5-fluoroindole is a synthetically valuable heterocyclic compound that serves as a versatile building block for medicinal chemists and drug development professionals. Its structure incorporates three key features that make it particularly strategic for the synthesis of complex molecular architectures: a reactive bromo group at the electron-rich C3 position, a fluorine atom at the C5 position to modulate physicochemical properties, and an N-acetyl group that both directs reactivity and can be easily removed.
The indole scaffold itself is a privileged structure in drug discovery, forming the core of numerous approved therapeutics.[1] The strategic introduction of a fluorine atom is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, improve target affinity, and fine-tune lipophilicity and bioavailability.[2][3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and strategic applications of 1-Acetyl-3-bromo-5-fluoroindole, offering field-proven insights for its effective utilization in research and development.
Chemical Identity and Physicochemical Properties
Precise identification is the foundation of any chemical workflow. The core attributes of 1-Acetyl-3-bromo-5-fluoroindole are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 1-(3-Bromo-5-fluoro-1H-indol-1-yl)ethanone | [5] |
| CAS Number | 1375064-67-7 | [5] |
| Molecular Formula | C₁₀H₇BrFNO | |
| Molecular Weight | 256.07 g/mol | |
| SMILES | CC(=O)N1C=C(Br)C2=CC(F)=CC=C12 | [5] |
| PubChem CID | 77520460 | [5] |
Physicochemical Data
| Property | Description | Rationale / Source |
| Appearance | Expected to be an off-white to pale solid. | Based on analogous compounds like 1-acetyl-5-bromo-2H-indol-3-one and 1-(5-Bromo-1H-indol-3-yl)ethanone which are solids.[6][7] |
| Purity | Commercially available at ≥95% purity. | [5] |
| Solubility | Poorly soluble in water; soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, acetone, and tetrahydrofuran (THF). | Inferred from its nonpolar, halogenated aromatic structure. |
| Storage | Store in a cool, dry place, sealed from moisture and light. | Standard practice for halogenated organic intermediates.[6] |
Synthesis and Mechanistic Insights
While multiple synthetic routes to substituted indoles exist, a robust and logical pathway to 1-Acetyl-3-bromo-5-fluoroindole proceeds from the commercially available starting material, 5-fluoroindole. The chosen sequence is designed for high regioselectivity and yield.
Proposed Synthetic Workflow
The synthesis is a two-step process: (1) N-acetylation of 5-fluoroindole, followed by (2) regioselective bromination at the C3 position.
Caption: Proposed two-step synthesis of 1-Acetyl-3-bromo-5-fluoroindole.
Causality and Experimental Rationale
-
Step 1: N-Acetylation: The acetylation of the indole nitrogen is a critical first step. The resulting electron-withdrawing acetyl group serves two primary functions. First, it protects the nitrogen from participating in side reactions during the subsequent electrophilic substitution. Second, and more importantly, it deactivates the pyrrole ring slightly, which tempers the reactivity and prevents polybromination. This protection ensures that bromination occurs cleanly and selectively at the most nucleophilic carbon, C3.[8]
-
Step 2: C3-Bromination: With the nitrogen protected, the C3 position of the indole ring remains the most electron-rich and is thus highly activated toward electrophilic attack. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it is a mild and reliable source of electrophilic bromine (Br⁺), minimizing the formation of harsh byproducts and improving reaction control compared to using elemental bromine (Br₂).
Detailed Experimental Protocol
Step 1: Synthesis of 1-Acetyl-5-fluoroindole
-
To a solution of 5-fluoroindole (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add acetic anhydride (1.2 eq).
-
Add a catalytic amount of a base, such as pyridine or a solid base like sodium acetate, to the mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution to remove excess acetic acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 1-Acetyl-3-bromo-5-fluoroindole
-
Dissolve the 1-Acetyl-5-fluoroindole (1.0 eq) from the previous step in a solvent such as THF or carbon tetrachloride.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, continuing to stir for an additional 2-3 hours or until TLC indicates the consumption of the starting material.
-
Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining NBS.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution. The resulting crude solid can be purified by column chromatography on silica gel to afford pure 1-Acetyl-3-bromo-5-fluoroindole.
Spectroscopic Characterization
While specific experimental spectra are proprietary or not widely published, the structure of 1-Acetyl-3-bromo-5-fluoroindole allows for the reliable prediction of its key spectroscopic features. This predicted data is crucial for reaction monitoring and quality control.
| Technique | Predicted Features | Rationale |
| ¹H NMR | δ ~2.6 ppm (s, 3H, -COCH₃)δ ~7.2-8.5 ppm (m, 4H, Ar-H) | The acetyl protons appear as a sharp singlet. The four aromatic protons on the indole ring will appear as multiplets, with their chemical shifts and coupling constants influenced by the fluorine and bromine substituents. The C2-H proton will likely be a singlet in the downfield aromatic region. |
| ¹³C NMR | δ ~24 ppm (-COCH₃)δ ~168 ppm (C=O)δ ~90-160 ppm (8 Ar-C) | The acetyl methyl and carbonyl carbons are characteristic. The eight carbons of the indole core will appear in the aromatic region, with the C-F and C-Br carbons showing distinct shifts and coupling (JC-F).[9] |
| ¹⁹F NMR | A single resonance in the typical aryl-fluoride region. | As a powerful tool for analyzing fluorinated compounds, ¹⁹F NMR will show a single peak, confirming the presence of the fluorine atom. Its chemical shift provides information about the electronic environment.[10][11] |
| Mass Spec (EI) | M⁺ peak at m/z 255M⁺+2 peak at m/z 257 | The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with the M⁺ and M⁺+2 peaks appearing in an approximate 1:1 ratio. |
Reactivity and Strategic Applications in Drug Development
1-Acetyl-3-bromo-5-fluoroindole is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, enabling diverse and complex molecular elaboration.
Key Reaction Pathways
The C3-bromo group is the primary handle for synthetic diversification, serving as an ideal electrophile for a wide range of transition-metal-catalyzed cross-coupling reactions. The N-acetyl group can be readily removed post-coupling to reveal the indole N-H, which can be a key pharmacophoric feature or a site for further functionalization.
Caption: Key downstream synthetic transformations from 1-Acetyl-3-bromo-5-fluoroindole.
Strategic Value in Medicinal Chemistry
-
Scaffold Decoration: The cross-coupling reactions shown above allow for the rapid generation of compound libraries by introducing a wide variety of aryl, heteroaryl, alkyl, and amino substituents at the C3 position. This enables extensive Structure-Activity Relationship (SAR) studies.
-
Modulation of Properties via Fluorine: The C5-fluoro substituent is a critical design element. Its high electronegativity can alter the acidity of the indole N-H after deacetylation, influence hydrogen bonding interactions with target proteins, and block a potential site of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.[2][4]
-
Versatile Intermediate: This compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting biological pathways where indole derivatives are known to be active, such as in oncology, virology, and neuroscience.[4][12]
Safety and Handling
As with all laboratory chemicals, 1-Acetyl-3-bromo-5-fluoroindole should be handled with appropriate care.
-
GHS Classification: While specific data is limited, analogous halogenated aromatic compounds are typically classified with the GHS07 pictogram (Warning) for potential skin, eye, and respiratory irritation.[5][6]
-
Precautions: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
1-Acetyl-3-bromo-5-fluoroindole is a highly functionalized and strategically designed chemical building block. Its combination of a protected indole core, a versatile brominated handle for cross-coupling, and a property-modulating fluorine atom makes it an invaluable tool for researchers in drug discovery and organic synthesis. Understanding its synthesis, reactivity, and spectroscopic properties allows for its efficient and effective deployment in the creation of novel and complex molecules with therapeutic potential.
References
-
DiVA Portal. (2021). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]
-
Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
Reddit. (2023, August 5). 5-fluoroindole reactivity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]
-
PubChem. (n.d.). 1-(5-Bromo-1H-indol-3-yl)ethanone. Retrieved from [Link]
-
The Pharma Innovation Journal. (2013). Synthesis and Characterisation of 3-Acetylindole Derivatives and Evaluation of Their Anti-Inflammatory and Anti- Microbial. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
-
ResearchGate. (n.d.). 1D ¹⁹F NMR spectra under different conditions. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Preprints.org. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed MS/MS fragmentation for methyl-5-hydroxyoxindole-3-acetate. Retrieved from [Link]
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Acetyl-3-bromo-5-fluoroindole [synhet.com]
- 6. 1-(5-Bromo-1H-indol-3-yl)ethanone | 19620-90-7 [sigmaaldrich.com]
- 7. 1-Acetyl-5-bromo-2H-indol-3-one | 106698-07-1 [sigmaaldrich.com]
- 8. reddit.com [reddit.com]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. ossila.com [ossila.com]
- 12. chemimpex.com [chemimpex.com]
